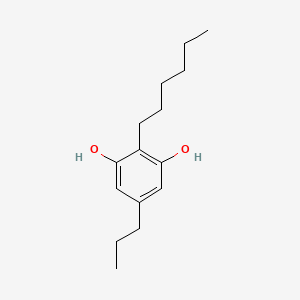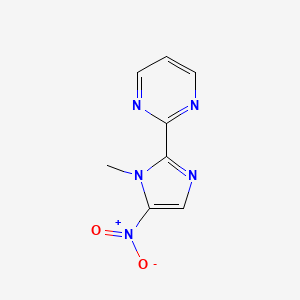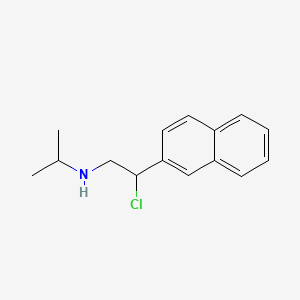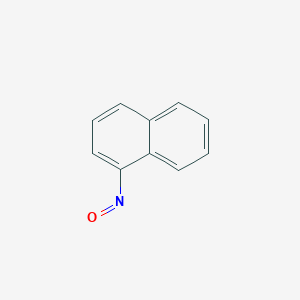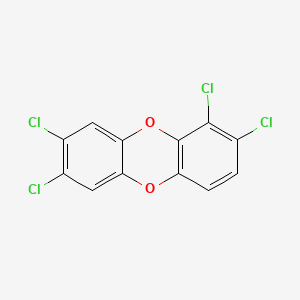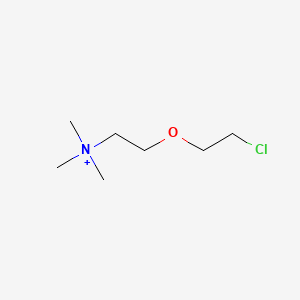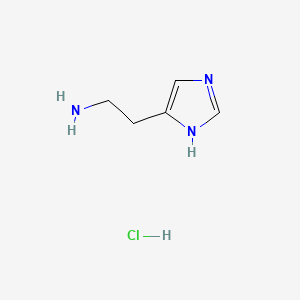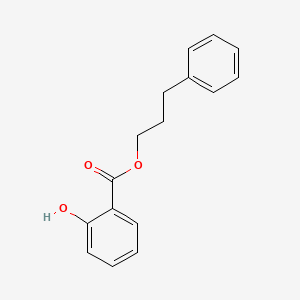
3-Phenylpropyl salicylate
概要
説明
3-Phenylpropyl salicylate is a fine chemical . It is not a stock item and may not be readily available . It is used in various applications within the fine chemicals industry .
Synthesis Analysis
The synthesis of salicylates, including 3-Phenylpropyl salicylate, often involves heating salicylic acid with phenol . A method for the determination of free and conjugated forms of salicylic acid in various food products using reversed phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection has been reported .Molecular Structure Analysis
The molecular formula of 3-Phenylpropyl salicylate is C16H16O3 . Its molecular weight is 256.2964 .Chemical Reactions Analysis
Salicylates, including 3-Phenylpropyl salicylate, can be determined using reversed phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection . The reaction of salicylate with iron (III) ions produces a color within the visible spectrum, which can then be measured through spectrophotometry .Physical And Chemical Properties Analysis
3-Phenylpropyl salicylate has a boiling point of 388.00 to 390.00 °C at 760.00 mm Hg . Its vapor pressure is 0.000001 mmHg at 25.00 °C . It is soluble in alcohol and insoluble in water .科学的研究の応用
Analytical Chemistry Applications
- Detection in Plasma : 3-Phenylpropyl salicylate, a component in a topical analgesic and anti-inflammatory preparation, was studied for its metabolites in plasma. The research developed a high-performance liquid chromatographic method for the determination of salicylates and their metabolites following topical administration. This method enhances analytical capabilities in detecting and studying such compounds in biological samples (Dadgar, Climax, Lambe, & Darragh, 1985).
Physicochemical Studies
- Thermodynamic Properties : Studies on the physico-chemical properties of phenyl salicylate, a compound similar in structure to 3-Phenylpropyl salicylate, in various solvents have provided insights into its behavior and interaction with different solvents. Such studies are crucial for understanding the drug action mechanism at physiological temperatures (Iqbal & Chaudhry, 2008).
Biomedical Research
- Estrogenic Potential Evaluation : Research evaluating the estrogenic potentials of certain salicylate esters, including phenyl salicylate, has been conducted. This is significant in understanding the possible risks of these compounds in foods and cosmetics. The study employed both in vitro and in vivo methods to assess these potentials (Zhang et al., 2012).
Luminescence Studies
- Luminescence Enhancement : Research involving rare earth coordinated complexes with salicylates, including studies on terbium ion complexes with salicylic acid and 1,10-phenanthroline, demonstrate the potential of these complexes in enhancing luminescence. Such studies have implications for the development of materials with unique optical properties (Kaur, Dwivedi, & Rai, 2011).
Plant Physiology
- Role in Plant Defence : Salicylates, including 3-Phenylpropyl salicylate, play a significant role in plant defense against stress. Research indicates that salicylic acid, a related compound, is an essential signal in activating plant defense responses against both abiotic and biotic stress, highlighting the importance of salicylates in plant physiology (Gaffney et al., 1993).
作用機序
Salicylates, including 3-Phenylpropyl salicylate, inhibit the activity of the enzyme known as cyclooxygenase (COX) which causes the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever . Salicylates also have been found to inhibit CBP/p300 and exhibit anticancer activity .
Safety and Hazards
3-Phenylpropyl salicylate can cause harm if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
将来の方向性
Research on salicylates, including 3-Phenylpropyl salicylate, is expanding rapidly. Future research directions include the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in salicylate-mediated plant defense . Another area of interest is the topical delivery of salicylates . The potential of salicylate poisoning from topical application should be considered in all patients who do not have a history of oral salicylate administration but still present with both respiratory alkalosis and anion gap metabolic acidosis .
特性
IUPAC Name |
3-phenylpropyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNYYKDPGWAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067021 | |
| Record name | Benzoic acid, 2-hydroxy-, 3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropyl salicylate | |
CAS RN |
24781-13-3 | |
| Record name | 3-Phenylpropyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24781-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropylsalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024781133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, 3-phenylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, 3-phenylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLPROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BE83JUF0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




